REACTION_SMILES
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[CH3:8][CH2:9][O:10][P:11](=[O:12])([O:13][CH2:14][CH3:15])[O:16][CH2:17][CH3:18].[Cl:1][CH2:2][c:3]1[s:4][cH:5][cH:6][cH:7]1>>[CH2:2]([c:3]1[s:4][cH:5][cH:6][cH:7]1)[P:11]([O:10][CH2:9][CH3:8])(=[O:12])[O:13][CH2:14][CH3:15]
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Name
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CCOP(=O)(OCC)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(OCC)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1cccs1
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Name
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|
Type
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product
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Smiles
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CCOP(=O)(Cc1cccs1)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |